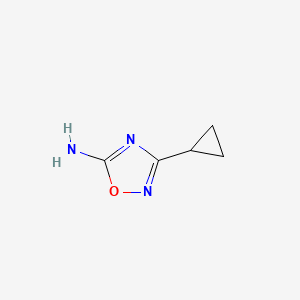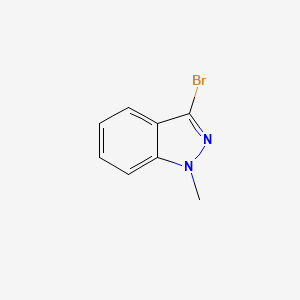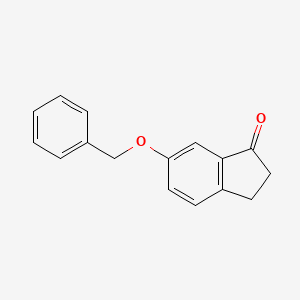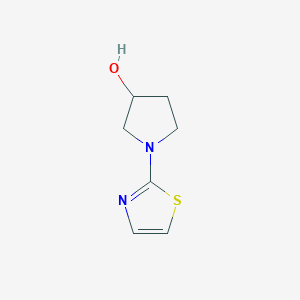
3-Cyclopropyl-1,2,4-oxadiazol-5-amine
Descripción general
Descripción
3-Cyclopropyl-1,2,4-oxadiazol-5-amine (CPD) is a heterocyclic organic compound with a unique structure composed of a five-membered ring containing three carbon atoms and two nitrogen atoms. CPD is a versatile compound with a wide range of applications in the fields of synthetic organic chemistry, biochemistry, and pharmacology. It is used as a precursor for the synthesis of various biologically active compounds and as a reagent for the preparation of polymers, polyoxazoles, and polysiloxanes. CPD is also used as a catalyst for the synthesis of polymers and as a reactant in the preparation of polymeric materials with various properties.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Facile Synthesis Methods
Innovative methods for synthesizing 1,2,4-oxadiazoles, including "3-Cyclopropyl-1,2,4-oxadiazol-5-amine," have been developed to enhance atom- and step-economy. One notable approach involves copper-catalyzed cascade annulation of amidines and methylarenes, offering good functional group tolerance and operational simplicity (Guo et al., 2015). Another method utilizes photochemical synthesis, providing an efficient route to synthesize fluorinated 1,2,4-oxadiazoles (Buscemi et al., 2001).
Advanced Synthetic Techniques
Research has also focused on novel synthetic routes for creating diverse 1,2,4-oxadiazole derivatives, such as using metallic thiophile catalysis for chemoselective one-pot reactions (Jalani, Sudarsanam, & Vasu, 2012) and developing a one-pot, four-component condensation reaction for an efficient synthesis approach (Ramazani & Rezaei, 2010).
Biological Activity and Applications
Anticancer Potential
Some 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer activity, showing promising results against various cancer cell lines (Caneschi et al., 2019).
Polymorphism and Stability
Studies on concomitant polymorphic forms of related compounds demonstrate the importance of crystal structure in determining stability and potential biological efficacy. Such research highlights the subtle variations in molecular conformations and their impact on the physical properties of the compounds (Shishkina et al., 2020).
Safety and Hazards
Direcciones Futuras
Oxadiazoles, including “3-Cyclopropyl-1,2,4-oxadiazol-5-amine”, have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities . They are a perfect framework for novel drug development . The interest in the biological application of 1,2,4-oxadiazoles has doubled in the last fifteen years , indicating a promising future for further development and study of these compounds.
Mecanismo De Acción
Target of Action
Oxadiazoles, a class of compounds to which this molecule belongs, are known to have diverse biological activities and can interact with various biological targets .
Mode of Action
Oxadiazoles are known to interact with their targets through various mechanisms, including hydrogen bonding due to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
Oxadiazoles, in general, are known to be involved in a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Some oxadiazoles have been reported to exhibit antitumor activities .
Análisis Bioquímico
Biochemical Properties
3-Cyclopropyl-1,2,4-oxadiazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are crucial in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is important for neurotransmission. Additionally, this compound interacts with other biomolecules, such as thymidylate synthase and topoisomerase II, which are involved in DNA synthesis and repair . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, this compound has been shown to affect the expression of genes related to apoptosis and cell cycle regulation . These effects can lead to changes in cellular metabolism, such as alterations in glycolysis and oxidative phosphorylation, ultimately impacting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, by binding to the active site of acetylcholinesterase, the compound prevents the breakdown of acetylcholine, leading to increased neurotransmitter levels . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can result in the activation or inhibition of specific genes, thereby modulating cellular responses and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, such as continuous inhibition of acetylcholinesterase activity and persistent alterations in gene expression . These findings suggest that the compound’s effects are both stable and long-lasting, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function by increasing acetylcholine levels in the brain . At higher doses, it can lead to toxic effects, such as neurotoxicity and hepatotoxicity . These adverse effects are likely due to the compound’s ability to inhibit multiple enzymes and disrupt normal cellular processes. Therefore, careful dosage optimization is crucial when using this compound in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes oxidative metabolism, leading to the formation of various metabolites . These metabolic transformations are facilitated by cytochrome P450 enzymes, which play a key role in the compound’s biotransformation . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, such as glucose and ATP, thereby influencing cellular energy balance and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and accumulation in target tissues . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and hemoglobin, which help in its distribution and localization . These interactions ensure that the compound reaches its intended sites of action and exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its appropriate subcellular destinations . In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression and cellular responses . In the mitochondria, it can affect energy production and metabolic processes, further highlighting its diverse biochemical roles .
Propiedades
IUPAC Name |
3-cyclopropyl-1,2,4-oxadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWVOJBJENHSDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627369 | |
| Record name | 3-Cyclopropyl-1,2,4-oxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302842-68-8 | |
| Record name | 3-Cyclopropyl-1,2,4-oxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Azaspiro[2.5]octane](/img/structure/B1289259.png)
![5-Azaspiro[2.5]octane](/img/structure/B1289260.png)






